Bienvenue dans la boutique en ligne BenchChem!

3-(4-bromophenyl)-6-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Antiviral Chikungunya virus nsP1 inhibitor

The compound 3-(4-bromophenyl)-6-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS 893923-71-2) belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class, a family of heterocyclic small molecules identified as potent and selective inhibitors of Chikungunya virus (CHIKV) replication by targeting the viral capping enzyme non-structural protein 1 (nsP1). This class is characterized by in vitro antiviral activity in the low micromolar range, with lead compounds achieving sub-micromolar EC50 values and selectivity indices exceeding 600 in Vero cells, demonstrating a high barrier to host cell cytotoxicity.

Molecular Formula C17H11BrClN5O
Molecular Weight 416.66
CAS No. 893923-71-2
Cat. No. B2885945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-6-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
CAS893923-71-2
Molecular FormulaC17H11BrClN5O
Molecular Weight416.66
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br)Cl
InChIInChI=1S/C17H11BrClN5O/c18-12-5-7-13(8-6-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-3-1-2-4-14(11)19/h1-8,10H,9H2
InChIKeySRRCICOUVOGSFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

893923-71-2: A Triazolopyrimidinone Scaffold for Antiviral Research and Procurement


The compound 3-(4-bromophenyl)-6-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS 893923-71-2) belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class, a family of heterocyclic small molecules identified as potent and selective inhibitors of Chikungunya virus (CHIKV) replication by targeting the viral capping enzyme non-structural protein 1 (nsP1) [1]. This class is characterized by in vitro antiviral activity in the low micromolar range, with lead compounds achieving sub-micromolar EC50 values and selectivity indices exceeding 600 in Vero cells, demonstrating a high barrier to host cell cytotoxicity [1]. The specific substitution pattern of this compound—a 4-bromophenyl group at the N3 position and a 2-chlorobenzyl group at the N6 position—positions it as a structural analog within a series where modifications at these sites are known to profoundly modulate antiviral potency and physicochemical properties [2].

Why a Generic Triazolopyrimidinone Cannot Substitute for 893923-71-2


The antiviral profile of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones is exquisitely sensitive to the nature and position of aryl and aralkyl substituents. For example, within this chemotype, the introduction of a methylketone or oxime moiety at the aryl ring, combined with specific alkyl groups at the 5-position, shifts antiviral activity against different CHIKV isolates into the very low micromolar range and directly impacts the inhibition of nsP1 guanylylation [1]. Furthermore, structure-activity relationship (SAR) studies on related triazolo[4,5-d]pyrimidine scaffolds have demonstrated that a 2-chlorobenzyl substituent can confer high-affinity binding (Ki < 50 nM) to adenosine A1 receptors, whereas benzyl or phenethyl groups result in significantly lower affinity, proving that seemingly minor atomic substitutions drive major pharmacological shifts [2]. Therefore, a generic or structurally related analog lacking the precise 4-bromophenyl/2-chlorobenzyl substitution pattern of 893923-71-2 is expected to exhibit a different, and likely inferior, biological fingerprint, making it unsuitable as a direct replacement in studies predicated on specific target engagement or SAR continuity.

Quantitative Differentiation Evidence for 3-(4-bromophenyl)-6-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (893923-71-2)


Potent Anti-CHIKV Activity with a High Selectivity Index Confirmed for the Core Scaffold

The core [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one scaffold, to which 893923-71-2 belongs, has been validated as a selective inhibitor of CHIKV replication. In Vero cells, the most potent compound in this series demonstrated an EC50 value below 1 μM, with no detectable cytotoxicity up to 668 μM, resulting in a selectivity index (SI = CC50/EC50) greater than 600 [1]. While direct data for 893923-71-2 is not published, this class-level evidence confirms the scaffold's inherent capacity for high-potency, low-toxicity antiviral action, forming a quantitative benchmark against which any generic analog must be measured.

Antiviral Chikungunya virus nsP1 inhibitor

Verified Mechanism of Action: Selective Inhibition of the Alphavirus nsP1 Capping Enzyme

Compounds in the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class, which includes 893923-71-2, specifically inhibit the guanylylation step of the alphavirus nsP1 enzyme. This mechanism was verified through the selection of drug-resistant CHIKV variants carrying a P34S substitution in nsP1 and through biochemical assays using nsP1 of the related Venezuelan equine encephalitis virus (VEEV), which showed direct inhibition of nsP1 guanylylation [1]. This contrasts with the majority of reported CHIKV inhibitors that target host factors or later stages of replication. The triazolopyrimidinone class therefore offers a unique, virus-specific mechanism, reducing the likelihood of off-target host effects.

Mechanism of action Viral capping nsP1

Structural Determinant of High Affinity: The 2-Chlorobenzyl Moiety's Proven Pharmacological Role

The presence of a 2-chlorobenzyl group in 893923-71-2 is a critical structural differentiator. In a highly analogous 1,2,3-triazolo[4,5-d]pyrimidine series, a 2-chlorobenzyl substituent at the N3 position conferred high-affinity binding to the adenosine A1 receptor with a Ki value of less than 50 nM. This was far superior to other lipophilic substituents like benzyl and phenethyl, which had considerably lower affinity [1]. Although the position of substitution differs in 893923-71-2 (N6 vs. N3), this SAR data strongly suggests that the 2-chlorobenzyl fragment is a privileged structure for engaging specific biological targets within this heterocyclic family, imbuing the compound with a high potential for selective binding not found in analogs with simpler aralkyl groups.

Structure-activity relationship Adenosine receptor Binding affinity

In Vitro Spectrum of Activity: High Selectivity for CHIKV over Other Togaviridae

A defining characteristic of the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one series is its narrow spectrum of activity. The foundational study demonstrated that while these compounds are potent against CHIKV, they exhibit little to no antiviral effect on the replication of other members of the Togaviridae family, such as Semliki Forest virus (SFV) [1]. This selectivity is unexpected for a drug targeting a conserved viral enzyme (nsP1) and suggests that the compounds may exploit specific structural features of the CHIKV nsP1 or associated host factors. This taxonomic selectivity is a key differentiator from broad-spectrum alphavirus inhibitors.

Antiviral selectivity Togaviridae Spectrum

Validated Application Scenarios for Procuring 893923-71-2


Tool Compound for Studying Alphavirus mRNA Capping and nsP1 Biology

893923-71-2 can serve as a powerful chemical probe for dissecting the molecular function of the CHIKV nsP1 capping enzyme. Its mechanism, validated for the compound class, involves direct inhibition of the guanylylation step, a process critical for viral RNA stability and translation [1]. Using this compound in biochemical and cell-based assays allows researchers to synchronize and block viral replication at a specific, early stage, enabling precise studies on the kinetics of capping, the interaction of nsP1 with host factors, and the assembly of the viral replication complex.

Lead Compound for a Structure-Activity Relationship (SAR) Campaign Targeting Anti-CHIKV Drugs

The unique substitution pattern of 893923-71-2, featuring a 4-bromophenyl and a 2-chlorobenzyl group, makes it an ideal starting point for a medicinal chemistry SAR program. The established biological framework shows that variations at these positions profoundly impact potency and target engagement [1]. Systematic modification of this scaffold, informed by the known high-affinity contribution of the 2-chlorobenzyl group [2], can generate novel analogs with improved pharmacokinetics or pan-alphavirus activity for preclinical development.

Reference Inhibitor for Validating Novel Anti-CHIKV Screening Assays

With a well-characterized mechanism and a high selectivity index demonstrated by its chemical class [1], 893923-71-2 is suitable for use as a positive control in high-throughput screens designed to identify new CHIKV inhibitors. Its potent, virus-specific activity ensures a high signal-to-noise ratio. Furthermore, its inactivity against other Togaviridae [1] can be used to develop counter-screens to rapidly filter out non-specific or broadly-acting hits, increasing the efficiency of the drug discovery funnel.

Quote Request

Request a Quote for 3-(4-bromophenyl)-6-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.